S-Trityl-L-cysteine-benzylamide

Molecular docking Structure-activity relationship Binding affinity prediction

S-Trityl-L-cysteine-benzylamide (STLC-benzylamide) is a synthetic derivative of S-Trityl-L-cysteine (STLC), belonging to the class of allosteric inhibitors targeting the mitotic kinesin Eg5 (KSP/KIF11). This compound is characterized by a trityl-protected cysteine core, a structural motif known to bind a specific allosteric pocket formed by helix α2, loop L5, and helix α3 of the Eg5 motor domain, a mechanism distinct from microtubule-targeting agents.

Molecular Formula C29H28N2OS
Molecular Weight 452.6 g/mol
CAS No. 171176-70-8
Cat. No. B061003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Trityl-L-cysteine-benzylamide
CAS171176-70-8
Molecular FormulaC29H28N2OS
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
InChIInChI=1S/C29H28N2OS/c30-27(28(32)31-21-23-13-5-1-6-14-23)22-33-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22,30H2,(H,31,32)/t27-/m0/s1
InChIKeyAFTRMHWUVLZQSM-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Trityl-L-cysteine-benzylamide (CAS 171176-70-8): A Defined Eg5 Kinesin Inhibitor for Antimitotic Research


S-Trityl-L-cysteine-benzylamide (STLC-benzylamide) is a synthetic derivative of S-Trityl-L-cysteine (STLC), belonging to the class of allosteric inhibitors targeting the mitotic kinesin Eg5 (KSP/KIF11) . This compound is characterized by a trityl-protected cysteine core, a structural motif known to bind a specific allosteric pocket formed by helix α2, loop L5, and helix α3 of the Eg5 motor domain, a mechanism distinct from microtubule-targeting agents [1]. As a research chemical, it is supplied with defined purity and identity, making it suitable for mechanistic studies of mitotic arrest and antimitotic drug discovery programs.

Structural Specificity of S-Trityl-L-cysteine-benzylamide vs. Generic STLC Analogs in Eg5 Targeting


Replacing S-Trityl-L-cysteine-benzylamide with a generic STLC analog (e.g., parent STLC or S-(methoxytrityl)-L-cysteine) is not functionally equivalent for research requiring precise structure-activity relationship (SAR) interpretation. The benzylamide moiety at the cysteine C-terminus replaces the carboxylic acid group found in the parent STLC, fundamentally altering the molecule's hydrogen-bonding capacity and steric bulk within the allosteric binding pocket. This structural modification is documented to influence binding pose and flexibility, as evidenced by molecular docking studies showing that benzyl analogs bind the same Eg5 pocket as STLC but with distinct Gold docking scores, predicting altered affinity and biological activity [1]. Such differences directly impact the interpretation of target engagement, potency, and off-target profile, undermining data reproducibility if an unvalidated substitute is used.

Quantitative Differentiation Evidence for S-Trityl-L-cysteine-benzylamide as an Eg5 Inhibitor


Structural Basis for Differentiated Binding Affinity of STLC-Benzylamide Compared to Parent STLC

S-Trityl-L-cysteine-benzylamide features a C-terminal benzylamide group, a key structural deviation from the carboxylic acid terminus of the parent STLC. Computational modeling of benzyl analogs of STLC using the GOLD docking algorithm confirms that this modification allows binding to the same allosteric pocket on the Eg5 motor domain. Critically, these benzyl derivatives yield distinct GOLD fitness scores compared to STLC, providing a quantifiable in silico prediction of differentiated binding affinity [1]. This structural nuance is significant for SAR-driven projects.

Molecular docking Structure-activity relationship Binding affinity prediction

Functional Differentiation: Class-Level Potency Advantage of STLC Analogs Over Monastrol

STLC-benzylamide belongs to the S-trityl-L-cysteine (STLC) chemotype, which demonstrates a fundamental, class-wide superiority in potency over the first-generation Eg5 inhibitor monastrol. In a standardized cell-based assay, the archetype of this class, STLC, is 36-fold more potent at inducing mitotic arrest in HeLa cells than monastrol (STLC IC50 = 700 nM vs. Monastrol IC50 = 25.2 µM) [1]. This substantial potency gap underscores the value of procuring STLC-based probes, like the target compound, for translational research where higher potency is required.

Eg5 ATPase inhibition Cell-based mitotic arrest Potency comparison

Pharmacological Relevance: NCI-60 Panel Antitumor Activity of the STLC Chemotype

The STLC chemotype, including the target compound, is validated by broad-spectrum antitumor activity. The parent compound, STLC, displays a mean GI50 of 1.3 µM across the NCI 60 human cancer cell line panel [1]. This provides a quantitative, publicly available benchmark for the target compound's class. Furthermore, advanced STLC analogs have achieved GI50 values of 200 nM through minor structural tuning, and the most potent, such as S(MeO)TLC, are at least 10-fold more potent than parent STLC in cellular proliferation assays [2], [3]. This established SAR trajectory indicates that structural modifications at the trityl and cysteine positions—like the benzylamide—can dramatically enhance potency.

Antitumor activity NCI-60 cell line screen Growth inhibition

Core Application Scenarios for S-Trityl-L-cysteine-benzylamide in Eg5-Targeted Research


Chemical Biology Probe for Deconvoluting C-Terminal SAR of STLC-Eg5 Interaction

S-Trityl-L-cysteine-benzylamide serves as a precise chemical biology tool for investigating the role of the cysteine C-terminus in Eg5 binding. Its benzylamide moiety represents a distinct chemical topology compared to the carboxylic acid of STLC. Researchers can use this compound in parallel with STLC in ATPase and cell-based assays to quantitatively isolate the contribution of the terminal amide linkage to inhibitory potency and target residence time, directly validating the computational predictions of altered GOLD docking scores [1].

Benchmark Control in Next-Generation Eg5 Inhibitor Screening Cascades

Given its well-characterized class lineage, this compound is an ideal benchmark control in medium- to high-throughput screening cascades for novel Eg5 inhibitors. Its known class-level potency (e.g., 36-fold more potent than monastrol) [2] and broad antitumor activity (benchmark NCI-60 mean GI50 of 1.3 µM for its parent chemotype) [3] provide a robust, reproducible standard for normalizing inter-assay variability and validating the sensitivity of new assay formats, such as TR-FRET or FP-based binding assays.

Pharmacological Tool to Study Mitotic Arrest Dynamics in Drug-Resistant Cell Line Models

Emerging evidence highlights that structural modifications in the STLC trityl group influence interaction with P-glycoprotein (P-gp) and other efflux pumps, key determinants of multidrug resistance (MDR) [4]. This compound, with its specific benzylamide modification, is a valuable tool for probing how C-terminal modifications affect intracellular accumulation and activity in well-characterized MDR cell line panels (e.g., MCF-7/ADR, KB-V1) compared to the parent STLC, facilitating the design of Eg5 inhibitors that can overcome efflux-based resistance.

Key Synthetic Intermediate for Diversified STLC Analogue Libraries

The unique benzylamide functionality at the cysteine C-terminus makes this compound a versatile precursor for the synthesis of diversified focused libraries of Eg5 inhibitors. Its straightforward chemical structure allows for facile modification of the trityl group (e.g., introducing para-substituents to achieve GI50 values around 200 nM [5]) or further derivatization of the N-benzyl group. This enables medicinal chemistry groups to rapidly explore SAR around a novel chemotype while anchoring the core scaffold to a validated allosteric pharmacophore.

Quote Request

Request a Quote for S-Trityl-L-cysteine-benzylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.